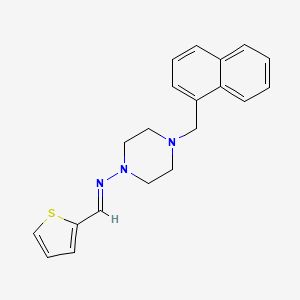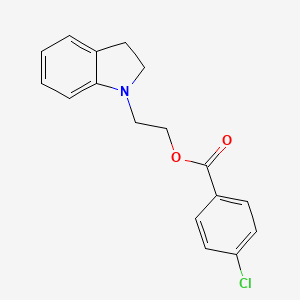![molecular formula C17H25N3O2 B5544169 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride, also known as TAK-659, is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
作用機序
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride inhibits BTK by binding to the active site of the enzyme, preventing its phosphorylation and activation. BTK is a critical mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride leads to decreased B-cell activation and proliferation, making it a promising therapeutic target for B-cell malignancies.
Biochemical and Physiological Effects:
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been shown to inhibit BTK-mediated signaling pathways, leading to decreased cell proliferation, survival, and migration. In preclinical studies, 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has also been shown to induce apoptosis (cell death) in B-cell malignancies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it an attractive candidate for clinical development.
実験室実験の利点と制限
One advantage of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride is its potency and selectivity for BTK, which allows for more specific targeting of B-cell malignancies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride also has a favorable pharmacokinetic profile, which makes it easier to administer in preclinical studies. However, one limitation of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride is its potential toxicity, which may limit its use in clinical trials. Additionally, the cost of synthesizing 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride may be a barrier to its widespread use in research.
将来の方向性
There are several future directions for the development of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride. One potential application is in combination with other therapies, such as chemotherapy or immunotherapy, to enhance the anti-tumor activity of these agents. Another future direction is the development of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride for the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus, which are also mediated by B-cell receptor signaling. Finally, the optimization of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride synthesis and formulation may improve its pharmacokinetic properties and reduce its toxicity, making it a more viable candidate for clinical development.
合成法
The synthesis of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride involves several steps, starting with the reaction of 4-morpholinebenzoyl chloride with 3-azepanamine to form the intermediate 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine. The intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride. The synthesis of 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been optimized to improve the yield and purity of the final product.
科学的研究の応用
1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride has also been shown to inhibit BTK-mediated signaling pathways, leading to decreased cell proliferation, survival, and migration.
特性
IUPAC Name |
(3-aminoazepan-1-yl)-(2-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-14-5-3-4-8-20(13-14)17(21)15-6-1-2-7-16(15)19-9-11-22-12-10-19/h1-2,6-7,14H,3-5,8-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMABUSEXFIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)N)C(=O)C2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholin-4-ylbenzoyl)azepan-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)
![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)
![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)
![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)
![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)
![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)